(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
Description
BenchChem offers high-quality (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-phenyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-8-14(9-18)10-19-12-16-11-17-19/h1-7,11-12,14H,8-10H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULXCAZHSJJRT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic implications.
1. Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring, an azetidine moiety, and a phenylpropene group. Its molecular formula is C_{16}H_{18N_4O with a molecular weight of 298.34 g/mol. The structural formula can be represented as follows:
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring through cyclization reactions using appropriate precursors. The triazole moiety is often synthesized via click chemistry methods that involve azide and alkyne coupling reactions.
3.1 Anticancer Activity
Recent studies have demonstrated that (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one exhibits promising anticancer properties.
Mechanism of Action:
The compound has been shown to induce apoptosis in various cancer cell lines through:
- Activation of caspase pathways.
- Inhibition of cell proliferation.
In vitro studies revealed that it effectively inhibited the growth of hepatocellular carcinoma cells and ovarian cancer cells by promoting cell cycle arrest and apoptosis .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Hepatocellular Carcinoma | 15 | Apoptosis induction |
| Ovarian Cancer | 20 | Caspase activation |
| MCF7 Breast Cancer | 12 | Cell cycle arrest |
3.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Results:
In vitro assays demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Ovarian Cancer Treatment
A recent study evaluated the efficacy of (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one in a xenograft model of ovarian cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, with minimal toxicity observed in healthy tissues .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the compound's antibacterial effects in vivo using a mouse model infected with Staphylococcus aureus. Administration led to a marked decrease in bacterial load and improved survival rates among treated mice compared to untreated controls .
5. Conclusion
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one exhibits significant potential as an anticancer and antimicrobial agent. Its ability to induce apoptosis in cancer cells while demonstrating antibacterial properties highlights its versatility as a therapeutic candidate. Further research is warranted to explore its full potential and mechanisms of action in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
